molecular formula C11H15NO4S B12092206 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol

2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol

Cat. No.: B12092206
M. Wt: 257.31 g/mol
InChI Key: PLNSHYORKGBSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol is an organic compound characterized by the presence of an aminophenyl group attached to a sulfanyloxane backbone with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-aminophenol and a suitable oxane derivative.

    Reaction Steps:

    Reaction Conditions: These reactions are usually carried out under controlled temperatures, often in the range of 0-100°C, and may require catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aminophenyl group, converting it to various derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its aminophenyl group can interact with various biological molecules, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can tailor the properties of the final product.

Mechanism of Action

The mechanism by which 2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the sulfanyl and hydroxyl groups can participate in redox reactions and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenyl-1-thio-β-D-xylopyranoside: Similar in structure but with a different sugar moiety.

    4-Aminophenyl-α-D-mannopyranoside: Another compound with an aminophenyl group attached to a sugar derivative.

Uniqueness

2-(4-Aminophenyl)sulfanyloxane-3,4,5-triol is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

2-(4-aminophenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C11H15NO4S/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2

InChI Key

PLNSHYORKGBSGV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)SC2=CC=C(C=C2)N)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.